N-(3-hydroxypropyl)-N'-(pyridin-2-ylmethyl)oxamide
Description
N-(3-hydroxypropyl)-N’-(pyridin-2-ylmethyl)oxamide: is a synthetic organic compound that features both a hydroxypropyl group and a pyridinylmethyl group attached to an oxamide backbone
Properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-7-3-6-13-10(16)11(17)14-8-9-4-1-2-5-12-9/h1-2,4-5,15H,3,6-8H2,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUJOSRNBLNROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-N’-(pyridin-2-ylmethyl)oxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxypropylamine and 2-pyridinemethanol.
Formation of Intermediate: The 3-hydroxypropylamine is reacted with oxalyl chloride to form an intermediate, which is then reacted with 2-pyridinemethanol.
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, using solvents like dichloromethane or tetrahydrofuran, and may require catalysts or reagents such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous purification processes to ensure high yield and purity.
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